6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid
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Overview
Description
6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C9H11ClN2O3 and a molecular weight of 230.65 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a butoxy group at the 6th position, a chlorine atom at the 2nd position, and a carboxylic acid group at the 4th position of the pyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Butoxy Group: The butoxy group can be introduced via a nucleophilic substitution reaction using butanol and a suitable leaving group.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts for Coupling Reactions: Palladium catalysts, boron reagents.
Major Products Formed
Substitution Products: Amino or thio derivatives.
Oxidation Products: Oxides or hydroxyl derivatives.
Reduction Products: Amines.
Coupling Products: Biaryl compounds.
Scientific Research Applications
6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-pyrimidinecarboxylic acid: Lacks the butoxy group, making it less hydrophobic.
6-Methoxy-2-chloro-pyrimidine-4-carboxylic acid: Contains a methoxy group instead of a butoxy group, affecting its reactivity and solubility.
6-Ethoxy-2-chloro-pyrimidine-4-carboxylic acid: Contains an ethoxy group, which is shorter than the butoxy group, influencing its steric properties.
Uniqueness
6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid is unique due to the presence of the butoxy group, which enhances its hydrophobicity and may influence its interaction with biological targets. This structural feature can affect its solubility, reactivity, and overall biological activity compared to similar compounds .
Properties
Molecular Formula |
C9H11ClN2O3 |
---|---|
Molecular Weight |
230.65 g/mol |
IUPAC Name |
6-butoxy-2-chloropyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H11ClN2O3/c1-2-3-4-15-7-5-6(8(13)14)11-9(10)12-7/h5H,2-4H2,1H3,(H,13,14) |
InChI Key |
NJDLFCRWXFILGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC(=NC(=C1)C(=O)O)Cl |
Origin of Product |
United States |
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